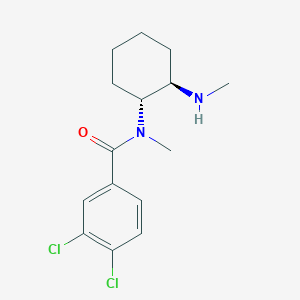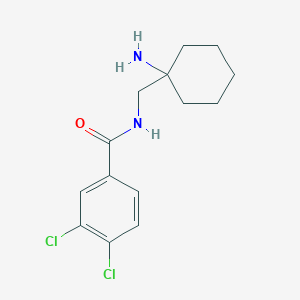
GSK3beta Inhibitor XVIII
説明
GSK3beta Inhibitor XVIII, also referenced under CAS 1139875-74-3, is a small molecule/inhibitor that controls the biological activity of GSK-3β . It is primarily used for Phosphorylation & Dephosphorylation applications . It is a cell-permeable thienylpyrimidine compound .
Molecular Structure Analysis
The molecular formula of GSK3beta Inhibitor XVIII is C20H20ClN5OS . The IUPAC name is [2-chloro-4-[(4-thiophen-2-ylpyrimidin-2-yl)amino]phenyl]-(4-methylpiperazin-1-yl)methanone . The exact mass is 413.1077091 g/mol .
Physical And Chemical Properties Analysis
The molecular weight of GSK3beta Inhibitor XVIII is 413.9 g/mol . It has a XLogP3-AA value of 3.4, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The topological polar surface area is 89.6 Ų .
科学的研究の応用
Role in Cellular Signaling
GSK3beta (Glycogen synthase kinase-3beta) is a key enzyme in cellular signaling. It is regulated by phosphorylation and controls functions of various metabolic, signaling, and structural proteins. Notably, it regulates many transcription factors like AP-1, CREB, HSF-1, NFAT, Myc, beta-catenin, C/EBP, and NFkappaB. Its inhibition by lithium suggests its potential role in bipolar mood disorder and Alzheimer's disease, where it interacts with components of the plaque-producing amyloid system and the microtubule-binding protein tau, contributing to neurofibrillary tangles (Grimes & Jope, 2001).
Involvement in Tumorigenesis and Cancer Chemotherapy
GSK3beta is crucial in cell proliferation, differentiation, motility, and survival. Its aberrant regulation is linked to various pathologies including non-insulin-dependent diabetes mellitus, cardiovascular diseases, neurodegenerative diseases, and bipolar disorder. Its role in cancer is complex, acting as a "tumor suppressor" for some tumors but promoting growth in others. It also mediates drug sensitivity/resistance in cancer chemotherapy, making it a significant factor in therapeutic targeting (Luo, 2009).
Importance in Molecular Recognition for Drug Design
Understanding the dynamic nature of GSK3beta is crucial for the structure-based design of inhibitors, which could be beneficial for treating diseases like diabetes and Alzheimer's. The study of protein plasticity in drug design is exemplified by methods like ASP (active-site pressurization), highlighting the importance of considering the flexible nature of GSK3beta in therapeutic interventions (Mazanetz et al., 2008).
Therapeutic Potential for Diabetes and Neurodegenerative Diseases
GSK3 inhibitors show promise for treating diabetes and neurodegenerative diseases due to their role in regulating a range of cellular functions. The development of these inhibitors is guided by the biology of GSK3 and its involvement in diseases like Alzheimer's. The challenge lies in balancing the diverse roles of GSK3 in cellular processes while minimizing potential side effects (Cohen & Goedert, 2004).
作用機序
Target of Action
The primary target of GSK3beta Inhibitor XVIII is Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a highly conserved protein serine/threonine kinase that plays a central role in a wide variety of cellular processes concerned with coordinating catabolic and anabolic pathways . It exists as two isozymes that are encoded by two separate genes, GSK-3α and β .
Mode of Action
GSK3beta Inhibitor XVIII interacts with its target, GSK-3, by inhibiting its activity . GSK-3 targeted phosphorylation typically inhibits the activity of the substrate, leading to attenuation of the signaling pathway . Hence, active GSK-3 maintains cellular homeostasis, while its inhibition by GSK3beta Inhibitor XVIII stimulates biological responses .
Biochemical Pathways
GSK-3β is involved in multiple key cell-signaling pathways and has various phosphorylation targets . It was originally thought to regulate hepatic glycolysis by phosphorylating and inhibiting hepatic glycogen synthase . More studies have shown that gsk-3β plays important roles in the occurrence and development of human key diseases .
Result of Action
The inhibition of GSK-3 by GSK3beta Inhibitor XVIII has been implicated in psychiatric conditions, cognitive dysfunction, and neurodegeneration . Studies have shown that inhibiting GSK-3β can improve memory deficits and cognitive function . It is also thought to reduce acute myocardial infarction, suppress inflammation, protect the lung from acute injury, delay pulmonary fibrosis, and improve severe cardiac dysfunction .
特性
IUPAC Name |
[2-chloro-4-[(4-thiophen-2-ylpyrimidin-2-yl)amino]phenyl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5OS/c1-25-8-10-26(11-9-25)19(27)15-5-4-14(13-16(15)21)23-20-22-7-6-17(24-20)18-3-2-12-28-18/h2-7,12-13H,8-11H2,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDIUVXCUVQLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=CC=CS4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





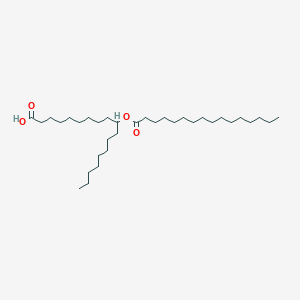
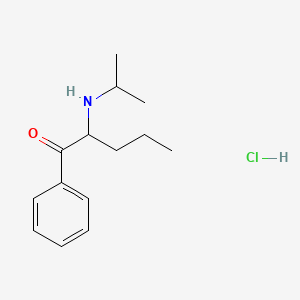
![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)
![(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid](/img/structure/B593687.png)
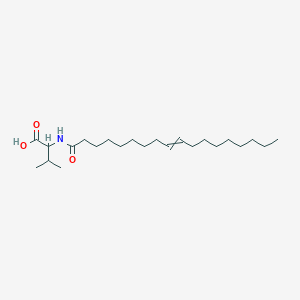

![N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593691.png)


